Iloperidone metabolite P95-13C,d3 is a significant compound derived from iloperidone, an atypical antipsychotic agent primarily used in the treatment of schizophrenia. This metabolite is notable for its isotopic labeling, which facilitates various research applications, particularly in pharmacokinetics and metabolic studies. The compound's full chemical name is 1-[4-(6-fluoro-1,2-benzothiazol-3-yl)piperidin-1-yl]-2-(4-methylpiperazine-1-carbonyl)propan-1-one, and it has been classified within the broader category of psychotropic medications.
Iloperidone was initially researched and developed by Hoechst Marion Roussel Inc., with its approval by the U.S. Food and Drug Administration occurring in 2009 for the treatment of schizophrenia. The metabolite P95-13C,d3 is produced during the metabolic processing of iloperidone in the human body, and its study helps in understanding the drug's pharmacological effects and safety profile .
Iloperidone metabolite P95-13C,d3 falls under the classification of pharmaceutical metabolites. It is specifically categorized as a secondary metabolite resulting from the biotransformation of iloperidone, which is classified as an atypical antipsychotic. This classification is crucial for understanding its role in therapeutic efficacy and safety assessments.
The synthesis of iloperidone metabolite P95-13C,d3 typically involves the metabolic conversion of iloperidone through liver enzymes, primarily cytochrome P450 enzymes. These enzymes facilitate various reactions, including hydroxylation and N-dealkylation, leading to the formation of metabolites such as P95-13C,d3.
The synthesis process can be outlined as follows:
The labeled compound can be synthesized in vitro using liver microsomes or hepatocytes from human sources to mimic human metabolism accurately.
The molecular structure of iloperidone metabolite P95-13C,d3 features several functional groups that contribute to its pharmacological activity. The specific isotopic labeling allows for precise tracking within biological systems.
Key structural data include:
Iloperidone metabolite P95-13C,d3 participates in several chemical reactions within biological systems:
These reactions are facilitated by various enzymes, predominantly those belonging to the cytochrome P450 family, which play a critical role in drug metabolism.
The mechanism of action for iloperidone metabolite P95-13C,d3 involves its interaction with neurotransmitter receptors in the brain, particularly dopamine and serotonin receptors. This interaction modulates neurotransmission pathways that are dysregulated in schizophrenia.
Research indicates that iloperidone exhibits a balanced antagonistic effect on both dopamine D2 and serotonin 5-HT2A receptors, contributing to its antipsychotic effects while minimizing extrapyramidal side effects commonly associated with older antipsychotics .
Iloperidone metabolite P95-13C,d3 exhibits several physical properties:
Key chemical properties include:
Relevant analyses such as high-performance liquid chromatography (HPLC) can be employed to assess purity and stability over time .
Iloperidone metabolite P95-13C,d3 has several scientific applications:
The study of this metabolite enhances our understanding of drug metabolism and therapeutic outcomes in patients receiving treatment with iloperidone .
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2